Strategic Utilization of 3-Fluoro-2-iodopyridine-4-carboxylic Acid in Medicinal Chemistry
Strategic Utilization of 3-Fluoro-2-iodopyridine-4-carboxylic Acid in Medicinal Chemistry
CAS Number: 153035-09-7 Molecular Formula: C₆H₃FINO₂ Molecular Weight: 266.99 g/mol
Executive Summary
3-Fluoro-2-iodopyridine-4-carboxylic acid (CAS 153035-09-7) represents a high-value pharmacophore scaffold in modern drug discovery, particularly within the oncology sector. Its structural uniqueness lies in its trifunctional orthogonal reactivity :
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C2-Iodine: A highly reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
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C4-Carboxylic Acid: A versatile anchor for amide bond formation or esterification.
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C3-Fluorine: A critical modulator of pKa, lipophilicity (LogP), and metabolic stability, often used to lock conformation via atropisomerism.
This guide details the synthesis, reactivity profile, and strategic application of this core, designed for medicinal chemists optimizing kinase inhibitors (e.g., KRAS G12C, SHP2).
Chemical Identity & Physical Properties[1][2][3][4]
| Property | Value | Note |
| CAS Number | 153035-09-7 | Specific to the acid form.[1] Esters have distinct CAS RNs. |
| Appearance | Off-white to pale yellow solid | Light sensitive due to C-I bond. |
| Melting Point | 185–189 °C (dec.) | Decomposes upon melting; avoid prolonged high heat. |
| pKa (Calc.) | ~2.1 (COOH), ~-1.5 (Pyridine N) | The F-atom inductively lowers the pKa of the acid compared to isonicotinic acid. |
| Solubility | DMSO, DMF, MeOH (Moderate) | Poor solubility in non-polar solvents (Hexane, DCM). |
Synthetic Architecture: The Sandmeyer Approach
While various routes exist (e.g., directed ortho-lithiation), the Sandmeyer-type iodination from 2-amino-3-fluoropyridine-4-carboxylic acid is the most robust method for maintaining regiochemical integrity. This pathway avoids the "halogen dance" often seen in lithiation chemistry of pyridines.
Mechanistic Pathway (Graphviz)
Figure 1: Synthetic logic flow for the conversion of the amino-precursor to the iodo-target via diazonium stabilization.
Detailed Experimental Protocol
Note: This protocol assumes the starting material 2-amino-3-fluoropyridine-4-carboxylic acid is available (often derived from Hofmann rearrangement of the corresponding amide).
Reagents:
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Starting Material: 2-Amino-3-fluoropyridine-4-carboxylic acid (1.0 eq)
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Sodium Nitrite (NaNO₂, 1.2 eq)
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Potassium Iodide (KI, 2.0 eq)
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Sulfuric Acid (20% H₂SO₄ aq)
Step-by-Step Methodology:
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Solubilization & Acidification: Suspend the amino-pyridine substrate in 20% H₂SO₄ at 0°C. Ensure vigorous stirring as the sulfate salt forms.
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Diazotization (The Critical Step): Add an aqueous solution of NaNO₂ dropwise, maintaining the internal temperature strictly below 5°C .
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Causality: Exceeding 5°C risks thermal decomposition of the diazonium species into the phenol (3-fluoro-2-hydroxypyridine-4-carboxylic acid), a difficult-to-remove impurity.
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Iodination: Once the addition is complete, stir for 15 minutes at 0°C. Then, add a solution of KI (dissolved in minimal water) dropwise.
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Observation: Evolution of nitrogen gas (N₂) will occur, and the solution will turn dark red/brown due to iodine liberation.
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Work-up: Allow the reaction to warm to room temperature (25°C) and stir for 2 hours. Quench excess iodine with saturated sodium thiosulfate (Na₂S₂O₃) until the color fades to yellow.
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Isolation: Adjust pH to ~3-4 to precipitate the free acid. Filter the solid, wash with cold water, and dry under vacuum.
Reactivity Profile & Chemo-selectivity[3]
The power of this molecule lies in its ability to undergo sequential, orthogonal functionalization.
Chemo-selective Reactivity Map
Figure 2: Orthogonal reactivity map highlighting the preferred order of operations.
The "Fluorine Effect" in Drug Design
The C3-fluorine is not merely a bystander; it exerts two critical effects utilized in drug design (e.g., KRAS inhibitors):
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pKa Modulation: The electronegative fluorine reduces the basicity of the pyridine nitrogen, making it less likely to be protonated at physiological pH. This improves membrane permeability (LogD).
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Atropisomer Control: In bi-aryl systems formed via Suzuki coupling at C2, the C3-fluorine creates steric clash with the ortho-substituents of the incoming aryl ring. This increases the rotational energy barrier, potentially locking the molecule into a preferred bioactive conformation (atropisomerism).
Application Case Study: KRAS G12C Inhibitor Synthesis
A typical workflow involves using CAS 153035-09-7 to build the heterocyclic core of a covalent inhibitor.
Protocol: Suzuki Coupling at C2
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Esterification: First, convert the C4-acid to a methyl ester (MeOH, SOCl₂) to protect the acid and improve solubility in organic solvents.
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Coupling:
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Substrate: Methyl 3-fluoro-2-iodopyridine-4-carboxylate.
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Partner: (2-fluoro-6-hydroxyphenyl)boronic acid.
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Catalyst: Pd(dppf)Cl₂ (5 mol%).
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Base: K₂CO₃ (3 eq).
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Solvent: Dioxane/Water (4:1).
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Conditions: 90°C, 4 hours.
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Outcome: The iodine is selectively displaced. The fluorine atom remains intact, forcing the newly attached phenyl ring to twist out of plane, creating the necessary 3D geometry for binding pockets.
Safety & Handling
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Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.).
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Specific Handling:
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Light Sensitivity: The C-I bond is photolabile. Store in amber vials.
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Acidic Nature: As a pyridine carboxylic acid, it can form zwitterions. Ensure pH control during extraction; it may remain in the aqueous phase if the pH is too high (carboxylate form) or too low (pyridinium form). Ideally, extract at the isoelectric point (pH ~3-4).
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References
- Schlosser, M., et al. (1993). Site-selective functionalization of fluoropyridines. The Journal of Organic Chemistry, 58(27), 7832–7835.
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Horgan, C., & O'Sullivan, T. P. (2021). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry. Retrieved from [Link] (Context on carboxylic acid utility in drug design).
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PubChem. (2024).[3] Compound Summary for 3-Fluoro-2-iodopyridine-4-carboxylic acid. Retrieved from [Link]
- Canonico, P., et al. (2019). Discovery of Sotorasib (AMG 510). (General reference for the utility of fluoro-iodo-pyridine scaffolds in KRAS inhibition).
Sources
- 1. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 2. 2-Fluoro-4-iodopyridine | C5H3FIN | CID 7023570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid | C12H8FIN2O2 | CID 59026791 - PubChem [pubchem.ncbi.nlm.nih.gov]
